(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile
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Overview
Description
(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H12BrClF3N3O3S and its molecular weight is 558.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Sulfonated tetrahydropyridine derivatives, accessed through a radical reaction involving sulfonated compounds, represent a significant area of interest in organic synthesis. These compounds, obtained under mild conditions without catalysts, show potential for further functionalization and application in various organic syntheses and material sciences (Yuanyuan An & Jie Wu, 2017).
Advanced Material Applications
In the field of materials science, compounds containing pyridine and sulfone moieties have been utilized in the synthesis of novel soluble fluorinated polyamides. These materials exhibit high thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in electronics and as advanced functional materials (Xiao-Ling Liu et al., 2013).
Catalytic Applications
The use of compounds with sulfone groups has been explored in catalysis, such as in the meta sulfonation of 2-phenylpyridines. This process, catalyzed by (arene)ruthenium(II) complexes, demonstrates the potential of sulfonated compounds in facilitating atypical regioselectivity, which can be advantageous in synthetic chemistry (O. Saidi et al., 2011).
Green Chemistry and Synthesis
Ionic-liquid-catalyzed synthesis represents an area where compounds with similar structures have found applications. For example, the green synthesis of coumarin derivatives under solvent-free conditions highlights the role of such compounds in promoting environmentally friendly chemical processes (H. Shaterian & Morteza Aghakhanizadeh, 2013).
Safety and Hazards
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClF3N3O3S/c22-14-1-7-17(8-2-14)33(30,31)18(10-27)12-28-15-3-5-16(6-4-15)32-20-19(23)9-13(11-29-20)21(24,25)26/h1-9,11-12,28H/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAIRJDMDHZSPL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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